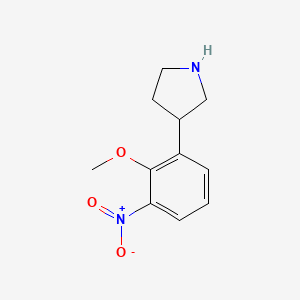

3-(2-Methoxy-3-nitrophenyl)pyrrolidine

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of immense significance in synthetic organic chemistry due to their widespread presence in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgopenmedicinalchemistryjournal.com Their structural diversity and the ability of the nitrogen atom to form hydrogen bonds make them crucial components in the design of new therapeutic agents. nih.gov The reactivity and pharmacological importance of these compounds have made them a central focus in medicinal chemistry.

The synthesis of nitrogen-containing heterocycles is a highly active area of research, driven by the continuous need for more efficient and environmentally friendly methods to prepare these valuable building blocks. frontiersin.org They are not only integral to the structure of many bioactive molecules but also serve as versatile ligands in transition-metal catalysis and as organocatalysts, further highlighting their importance in modern synthetic organic chemistry. frontiersin.org The ubiquity of nitrogen heterocycles in biologically active molecules, including essential life components like nucleic acids, vitamins, and hormones, underscores their pivotal role in the field. openmedicinalchemistryjournal.comresearchgate.net

The Pyrrolidine (B122466) Ring System as a Foundational Motif in Complex Molecular Architecture Research

Among the vast array of nitrogen-containing heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, stands out as a particularly important scaffold in the design and synthesis of complex molecular architectures. frontiersin.orgnih.gov Also known as tetrahydropyrrole, the pyrrolidine ring is a core structure in numerous alkaloids and other bioactive compounds. frontiersin.orgwikipedia.org Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of new drugs. nih.gov

The pyrrolidine scaffold is a common feature in many FDA-approved drugs, demonstrating its therapeutic relevance. nih.gov Its derivatives have shown a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org The amino acids proline and hydroxyproline (B1673980) are well-known natural derivatives of pyrrolidine, and their chirality makes them excellent starting materials for the stereoselective synthesis of complex molecules. wikipedia.orgmdpi.com The versatility of the pyrrolidine ring system is further demonstrated by its use in the synthesis of a variety of drugs with different therapeutic applications, such as the antihypertensive drug captopril (B1668294) and the antibacterial agent clindamycin. frontiersin.orgnih.gov

Position of 3-(2-Methoxy-3-nitrophenyl)pyrrolidine within Pyrrolidine Derivative Research

The compound this compound is a specific derivative of the pyrrolidine scaffold. Its structure incorporates a pyrrolidine ring substituted at the 3-position with a 2-methoxy-3-nitrophenyl group. This particular combination of a saturated heterocyclic amine and a substituted aromatic ring suggests its potential as a building block in medicinal chemistry and drug discovery. The methoxy (B1213986) and nitro functional groups on the phenyl ring can be further modified, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of researched compounds. For instance, the 2-methoxyphenol moiety is a core structure in compounds studied for their antioxidant activity. researchgate.net Similarly, substituted pyrrolidines are central to the development of agents targeting nicotinic acetylcholine (B1216132) receptors. nih.gov The synthesis of substituted pyrrolidines is a well-established field, with numerous methods available for their preparation. diva-portal.orgchemicalbook.com Given the established importance of both the pyrrolidine scaffold and substituted phenyl rings in medicinal chemistry, this compound represents a class of molecules with significant potential for future research and development in various therapeutic areas. researchgate.net

Interactive Data Table: Properties of Related Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Pyrrolidine | C4H9N | 71.12 | wikipedia.org |

| 2-(3-Methoxyphenyl)pyrrolidine | C11H15NO | 177.24 | nih.gov |

| 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine | C11H14N2O4 | 238.24 | scbt.com |

| 3-[(4-Methoxy-3-nitrophenyl)methyl]pyrrolidine | C12H16N2O3 | 236.27 | chemsrc.com |

| 3-Methoxy-3-[(2-methylphenoxy)methyl]pyrrolidine | C13H19NO2 | 221.30 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

648901-41-1 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(2-methoxy-3-nitrophenyl)pyrrolidine |

InChI |

InChI=1S/C11H14N2O3/c1-16-11-9(8-5-6-12-7-8)3-2-4-10(11)13(14)15/h2-4,8,12H,5-7H2,1H3 |

InChI Key |

XCWSBWTZJCELLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C2CCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Methoxy 3 Nitrophenyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the 3-arylpyrrolidine framework, such as that in 3-(2-Methoxy-3-nitrophenyl)pyrrolidine, can be efficiently achieved through various contemporary synthetic strategies. These methods often prioritize atom economy, stereocontrol, and operational simplicity. Key among these are multicomponent reactions (MCRs) and cycloaddition reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials.

Multicomponent Reactions (MCRs) in Pyrrolidine Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, represent a highly efficient approach to the synthesis of substituted pyrrolidines. researchgate.netnih.gov These reactions are characterized by their high bond-forming efficiency and the ability to generate molecular diversity. researchgate.net

The synthesis of the this compound core can be envisioned through a one-pot, three-component reaction. A general and effective strategy involves the reaction of an aldehyde, an amine, and a dipolarophile. For the synthesis of the target compound, this would conceptually involve the condensation of 2-methoxy-3-nitrobenzaldehyde (B1367751) with an amino ester (such as a glycine (B1666218) ester) to form an azomethine ylide in situ. This intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an activated alkene, to construct the pyrrolidine ring. tandfonline.commdpi.com

This approach allows for the direct incorporation of the desired 2-methoxy-3-nitrophenyl group at the 3-position of the pyrrolidine ring. The choice of the amino ester and the dipolarophile can be varied to generate a library of analogues with diverse substitution patterns. For instance, using different α-amino acid esters can introduce substituents at the 2-position, while the use of various electron-deficient alkenes can functionalize the 4- and 5-positions of the pyrrolidine ring.

A representative three-component reaction for the synthesis of a polysubstituted pyrrolidine is shown in the table below:

| Aldehyde | Amine | Dipolarophile | Product | Yield (%) | Reference |

| Aromatic Aldehydes | Amino Acid Esters | Chalcones | Polysubstituted Pyrrolidine-2-carboxylates | Good to Excellent | tandfonline.com |

| Aldehydes | Amines | Cyclopropane dicarboxylate | Substituted Pyrrolidines | Good | tandfonline.com |

Multicomponent reactions for pyrrolidine synthesis can be performed under both catalyst-free and catalyzed conditions. tandfonline.com Catalyst-free systems often rely on the intrinsic reactivity of the starting materials, sometimes promoted by heat or microwave irradiation. These methods offer the advantage of simplicity and avoid potential contamination of the product with metal catalysts. For example, the one-pot, three-component reaction of a chalcone (B49325) derivative, isatin (B1672199), and L-4-thiazolidine carboxylic acid can proceed without a catalyst in methanol (B129727) to yield thiazole-pyrrolidine hybrids. tandfonline.com

However, the use of catalysts can significantly enhance the efficiency, selectivity, and scope of these reactions. Lewis acids, such as TiCl4, have been shown to catalyze the multicomponent coupling of optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents to afford highly substituted pyrrolidine derivatives with high diastereoselectivity. acs.orgnih.gov Similarly, copper(I) salts are effective catalysts for the three-component assembly of α-diazo esters, imines, and alkenes to produce substituted pyrrolidines. nih.gov The choice of catalyst can be crucial for controlling the stereochemical outcome of the reaction, which is particularly important for the synthesis of enantiomerically pure pharmaceutical intermediates.

| Catalyst System | Reactants | Product | Key Features | Reference |

| Catalyst-Free | Chalcones, Isatin, L-4-Thiazolidine carboxylic acid | Thiazolo-pyrrolidine hybrids | Environmentally friendly, simple procedure | tandfonline.com |

| TiCl4 | Phenyldihydrofuran, N-tosyl imino ester, Silane reagents | Highly substituted pyrrolidines | High diastereoselectivity | acs.orgnih.gov |

| Copper(I) salts | α-Diazo ester, Imine, Alkene | Substituted pyrrolidines | Good to excellent diastereoselectivity | nih.gov |

Cycloaddition Reactions for Enantiocontrolled Pyrrolidine Ring Formation

Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides, are powerful tools for the construction of the pyrrolidine ring with control over stereochemistry. rsc.orgnih.gov These reactions allow for the creation of multiple stereocenters in a single step, making them highly attractive for the synthesis of complex chiral molecules. nih.gov

The 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone of pyrrolidine synthesis. nih.govmdpi.comresearchgate.net Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, most commonly from the condensation of an α-amino acid or its ester with an aldehyde or ketone. acs.org

In the context of synthesizing this compound, a plausible route involves the reaction of an azomethine ylide with a vinylarene bearing the 2-methoxy-3-nitrophenyl moiety, such as 1-methoxy-2-nitro-3-vinylbenzene. The electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the dipolarophile. researchgate.net The regioselectivity of the cycloaddition typically leads to the formation of 3-arylpyrrolidines.

This strategy has been successfully employed for the synthesis of a variety of polysubstituted pyrrolidines. For example, the reaction of azomethine ylides generated from isatin and an amino acid with various olefinic dipolarophiles provides a direct route to spiro-pyrrolidine derivatives. acs.org

Achieving enantiocontrol in the synthesis of chiral pyrrolidines is of paramount importance for their application in pharmacology. Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering an alternative to metal-based catalysts. nih.gov Chiral secondary amines, such as those derived from proline, are effective organocatalysts for a variety of transformations, including enantioselective cycloadditions. unibo.it

One notable organocatalytic approach is the Singly Occupied Molecular Orbital (SOMO)-activated enantioselective [3+2] coupling of aldehydes and conjugated olefins. nih.govacs.org This method allows for the rapid generation of stereochemically complex pyrrolidines with high efficiency and enantiocontrol. nih.gov While a direct application to the synthesis of this compound has not been explicitly reported, the general principles of this methodology could be adapted. This would involve the use of a β-amino aldehyde and an appropriately substituted styrene (B11656) derivative in the presence of a chiral amine catalyst.

The development of enantioselective organocatalytic [3+2] cycloaddition reactions has provided access to a wide range of enantioenriched pyrrolidine derivatives. These reactions often utilize chiral catalysts to control the facial selectivity of the cycloaddition, leading to products with high enantiomeric excess. acs.org

| Organocatalytic Strategy | Reactants | Catalyst | Product Features | Reference |

| SOMO-activated [3+2] coupling | β-Amino aldehydes, Conjugated olefins | Chiral imidazolidinone | High efficiency and enantiocontrol | nih.govacs.org |

| Cascade Addition-Cyclization | Tryptamines, α,β-Unsaturated aldehydes | Chiral imidazolidinone | High yield and excellent enantioselectivities | nih.gov |

Stereoselective and Enantioselective Syntheses of Substituted Pyrrolidines

The biological activity of pyrrolidine derivatives is often intrinsically linked to their stereochemistry. Consequently, the development of methods to control the absolute and relative configuration of stereocenters on the pyrrolidine ring is of paramount importance.

Asymmetric Catalytic Methodologies for Chiral Pyrrolidine Derivatives

Asymmetric catalysis provides an efficient route to enantiomerically enriched pyrrolidines by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. A prominent strategy is the rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines. This method allows for the direct installation of an aryl group at the C3 position with high enantioselectivity. For instance, using a hydroxorhodium complex coordinated with a chiral ligand like (R)-segphos facilitates the reaction between 3-pyrrolines and various arylboroxines, yielding 3-arylpyrrolidines in high yields and with excellent enantiomeric excess (ee). The reaction proceeds under neutral conditions, tolerating a wide range of functional groups on the aryl partner.

The scope of this methodology has been demonstrated with various substituted arylboroxines, consistently producing high enantioselectivity. The key to the reaction's success is a catalytic cycle that involves the generation of an arylrhodium species, its insertion into the pyrroline (B1223166) double bond, and a crucial protonation step to release the final product.

Table 1: Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines

| Entry | Arylboroxine | Protecting Group (PG) | Yield (%) | ee (%) |

| 1 | Phenyl | Ts | 94 | 98 |

| 2 | 4-Methoxyphenyl | Ts | 91 | 98 |

| 3 | 4-Fluorophenyl | Ts | 99 | 97 |

| 4 | 3-Chlorophenyl | Ts | 95 | 98 |

| 5 | Phenyl | Ns | 93 | 98 |

| Data sourced from studies on rhodium-catalyzed hydroarylation. Conditions typically involve a [Rh(OH)(coe)2]2/(R)-segphos catalyst system. |

Another powerful approach involves the catalytic asymmetric synthesis of densely functionalized pyrrolidines through multicatalyst processes, which can generate multiple stereocenters in a single transformation with high control.

Desymmetrization Approaches for Enantiopure Pyrrolidine Cores

Desymmetrization is a powerful strategy for asymmetric synthesis, wherein a prochiral or meso-compound is transformed into a chiral molecule by the selective reaction of one of two enantiotopic functional groups. This approach is highly effective for generating enantiopure pyrrolidine cores.

One notable method is the oxetane (B1205548) desymmetrization for the synthesis of chiral pyrrolidines that possess an all-carbon quaternary stereocenter at the 3-position. This challenging structural motif can be accessed using either a chiral auxiliary, such as tert-butylsulfinamide, or a chiral phosphoric acid catalyst. These protocols enable the conversion of simple, achiral starting materials into complex, enantioenriched products efficiently.

Biocatalytic desymmetrization offers a green and highly selective alternative. For example, amidase-containing whole cells have been used to selectively hydrolyze one of the two amide groups in meso-pyrrolidine-2,5-dicarboxamides. This enzymatic process yields 4-carbamoylpyrrolidine-3-carboxylic acid derivatives with excellent enantiomeric excess under mild, environmentally friendly conditions. Similarly, the enzymatic desymmetrization of meso-N-Boc-2,5-cis-disubstituted pyrrolidines through lipase-catalyzed hydrolysis can provide the corresponding monoesters in high ee.

Table 2: Examples of Desymmetrization for Pyrrolidine Synthesis

| Precursor Type | Method | Catalyst/Reagent | Product | ee (%) | Reference |

| meso-2,5-Diallylpyrrolidinyl urea | Pd-catalyzed carboamination | Pd(0) / Chiral Ligand | Bicyclic Urea | up to 90 | |

| meso-Pyrrolidine-2,5-dicarboxamide | Biocatalytic hydrolysis | Amidase (E. coli cells) | Chiral mono-acid | >99.5 | |

| Oxetane | Asymmetric Ring-Opening | Chiral Phosphoric Acid | 3,3-Disubstituted Pyrrolidine | High |

Control of Diastereoselectivity in Pyrrolidine Synthesis

When synthesizing pyrrolidines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry. Multicomponent reactions (MCRs) are particularly adept at this, as they can construct complex molecules and up to three contiguous stereocenters in a single, highly efficient operation.

A notable example is the TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. This one-pot operation affords highly substituted pyrrolidine derivatives as a single diastereomer. The reaction proceeds through a Lewis acid-catalyzed intramolecular rearrangement that efficiently converts a tetrahydrofuran (B95107) intermediate into the pyrrolidine scaffold.

Another effective strategy is the three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, catalyzed by Ytterbium triflate (Yb(OTf)₃). This method generates aldimines in situ, which then react with the cyclopropanediester to form pyrrolidines with high diastereoselectivity, typically favoring a cis relationship between the substituents at the C2 and C5 positions.

Table 3: Diastereoselective Syntheses of Substituted Pyrrolidines

| Reaction Type | Catalyst | Key Reactants | Diastereoselectivity | Reference |

| Multicomponent Reaction | TiCl₄ | Phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | Single diastereomer | |

| Three-Component Reaction | Yb(OTf)₃ | Benzaldehyde, Aniline (B41778), Dimethyl 1,1-cyclopropanedicarboxylate | >95% (cis) |

Installation and Modification of the 2-Methoxy-3-nitrophenyl Moiety

Attaching the specifically substituted 2-methoxy-3-nitrophenyl group to the pyrrolidine C3 position requires robust and regioselective chemical methods. The two primary strategies involve either modifying a pre-existing 3-phenylpyrrolidine (B1306270) scaffold or constructing the C-C bond between the two moieties directly.

Electrophilic Aromatic Substitution Approaches on Pyrrolidine Scaffolds

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of synthesizing this compound, one might envision starting with 3-phenylpyrrolidine or 3-(2-methoxyphenyl)pyrrolidine (B1368859) and introducing the remaining substituents. However, the regiochemical outcome of EAS is dictated by the electronic properties of the substituents already present on the ring.

The pyrrolidinylalkyl group at C3 and the methoxy (B1213986) group at C2 are both activating, ortho-, para-directing groups. The methoxy group, in particular, is a strong activator that directs incoming electrophiles to the positions ortho and para to it. Therefore, a direct nitration of 3-(2-methoxyphenyl)pyrrolidine would be expected to yield substitution at the C4 or C6 positions of the phenyl ring, not the desired C3 position. Achieving the 3-nitro substitution pattern via EAS would be challenging and likely require a multi-step sequence involving protecting or blocking groups, or starting with a precursor where the relative positions of the substituents are already established.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

| -Alkyl (e.g., pyrrolidinylalkyl) | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| This table summarizes the general directing effects which complicate the direct synthesis of the target substitution pattern via EAS. |

Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds and offer a more direct and regioselective route to 3-arylpyrrolidines. These reactions enable the precise connection of a pyrrolidine ring to a pre-functionalized aryl partner, avoiding the regioselectivity issues associated with EAS.

The Suzuki-Miyaura coupling is a particularly powerful method, involving the reaction of an organoboron compound with an organic halide. To synthesize the target molecule, two primary disconnections are feasible:

Route A: Coupling of a 3-halopyrrolidine derivative (e.g., 3-bromopyrrolidine) with (2-methoxy-3-nitrophenyl)boronic acid.

Route B: Coupling of a pyrrolidine-3-boronic acid derivative with a 1-halo-2-methoxy-3-nitrobenzene.

These reactions are facilitated by a palladium catalyst and a base, and they tolerate a wide variety of functional groups, making them ideal for the synthesis of complex molecules.

Another relevant method is the palladium-catalyzed hydroarylation (a type of reductive Heck reaction) of N-alkyl pyrrolines with aryl halides. This process allows for the direct formation of 3-aryl pyrrolidines from readily available starting materials in a single step. The reaction has a broad substrate scope, accommodating various aryl halides and delivering the desired 3-aryl pyrrolidine products efficiently.

Table 5: Cross-Coupling Strategies for 3-Arylpyrrolidine Synthesis

| Reaction Name | Pyrrolidine Partner | Aryl Partner | Catalyst System | Key Advantage |

| Suzuki-Miyaura Coupling | 3-Halopyrrolidine | (Aryl)boronic acid | Pd(0) catalyst, Base | High functional group tolerance, commercial availability of reagents. |

| Suzuki-Miyaura Coupling | Pyrrolidine-3-boronic acid | Aryl halide | Pd(0) catalyst, Base | Versatility in aryl halide partner. |

| Reductive Heck Reaction | N-Alkyl-3-pyrroline | Aryl halide | Pd(0) catalyst, Reductant | Direct arylation of pyrroline feedstock. |

Nitration and Etherification Strategies on Substituted Phenyl Rings

The introduction of nitro and methoxy groups onto the phenyl ring of a 3-phenylpyrrolidine scaffold requires careful strategic planning to ensure the desired substitution pattern and to avoid unwanted side reactions. The two main approaches involve either the construction of the pyrrolidine ring onto a pre-functionalized aromatic precursor or the functionalization of a pre-existing 3-phenylpyrrolidine core.

A common and often more direct route commences with a commercially available or readily synthesized methoxy-substituted phenylpyrrolidine, such as 3-(2-methoxyphenyl)pyrrolidine. This precursor can then undergo a regioselective nitration to introduce the nitro group at the desired position.

Traditional nitration methods often employ harsh conditions, such as a mixture of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄). While effective for many aromatic compounds, these conditions can be detrimental to sensitive substrates like N-substituted pyrrolidines, which may undergo degradation or undesired side reactions. Consequently, milder and more selective nitration methods are preferable.

Recent advancements have led to the development of several milder nitration protocols that are compatible with a wider range of functional groups. These methods often utilize alternative nitrating agents or catalytic systems to achieve high yields and regioselectivity under less acidic conditions.

One such approach involves the use of inorganic nitrates, such as sodium nitrate (B79036) (NaNO₃), in the presence of an acidic catalyst. For instance, a heterogeneous system employing sodium nitrate, an inorganic acidic salt like magnesium bisulfate (Mg(HSO₄)₂), and wet silica (B1680970) gel (SiO₂) in a chlorinated solvent like dichloromethane (B109758) has been shown to be effective for the mononitration of phenols under mild, room temperature conditions. nih.gov This method offers the advantage of simple workup procedures, often requiring just filtration to remove the solid reagents. nih.gov

Another powerful and "green" nitrating agent is dinitrogen pentoxide (N₂O₅). nih.gov Reactions with N₂O₅ can be performed in non-traditional solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE), which allows for mild reaction conditions (e.g., 20 °C) and minimizes acidic waste. nih.gov This method has been successfully applied to the nitration of various functionalized arenes, including anisole (B1667542) derivatives, demonstrating its potential for the synthesis of complex nitroaromatic compounds. nih.gov

The choice of the nitrating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction. In the case of 3-(2-methoxyphenyl)pyrrolidine, the directing effects of the methoxy group (ortho-, para-directing) and the pyrrolidinyl group must be considered to achieve the desired 3-nitro substitution.

| Nitrating Agent/System | Conditions | Advantages |

| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | Dichloromethane, Room Temperature | Mild, heterogeneous, simple workup nih.gov |

| Dinitrogen Pentoxide (N₂O₅) | Liquefied 1,1,1,2-tetrafluoroethane, 20 °C | Mild, eco-friendly, reduced acidic waste nih.gov |

| Nitric Acid / Acetic Anhydride | 0 °C to Room Temperature | Can be milder than mixed acid google.com |

The term "etherification" in the context of synthesizing this compound primarily refers to the strategies for incorporating the methoxy group into the molecule. While direct O-methylation of a corresponding phenol (B47542) (e.g., 3-(2-hydroxy-3-nitrophenyl)pyrrolidine) is a theoretical possibility, a more common and practical approach involves starting with a precursor that already contains the methoxy group.

The synthesis of the 3-(2-methoxyphenyl)pyrrolidine precursor can be achieved through various modern synthetic methods, such as palladium-catalyzed cross-coupling reactions. For instance, the hydroarylation of a suitable pyrroline derivative with a 2-bromoanisole (B166433) can provide the desired 3-arylpyrrolidine scaffold. This approach offers good control over the position of the aryl substituent on the pyrrolidine ring.

Alternatively, the pyrrolidine ring can be constructed through cycloaddition reactions. A notable example is the [3+2] cycloaddition of an azomethine ylide with an appropriately substituted styrene derivative. This method allows for the stereoselective synthesis of highly substituted pyrrolidines.

The table below summarizes potential synthetic strategies for obtaining the methoxy-substituted pyrrolidine core.

| Synthetic Strategy | Key Reaction | Precursors |

| Cross-Coupling | Palladium-catalyzed hydroarylation | N-protected pyrroline, 2-bromoanisole |

| Cycloaddition | [3+2] Cycloaddition | Azomethine ylide, 2-methoxystyrene |

| Multi-component Reaction | Yb(OTf)₃ catalyzed reaction | Aldehyde, amine, 1,1-cyclopropanediester acs.org |

Purification and Isolation Techniques for Complex Pyrrolidine Derivatives

The purification of complex pyrrolidine derivatives like this compound is a critical step in their synthesis, as the presence of impurities can significantly impact their biological activity and characterization. The choice of purification technique depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities.

For solid compounds, recrystallization is a powerful and widely used technique for achieving high purity. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor. For nitrophenyl compounds, which are often crystalline solids, recrystallization can be a highly effective final purification step.

Column chromatography is an indispensable tool for the purification of both intermediates and final products in organic synthesis. For complex pyrrolidine derivatives, which may be oils or solids, silica gel column chromatography is commonly employed. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is chosen to achieve optimal separation of the desired compound from byproducts and unreacted starting materials. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities.

In cases where the product contains diastereomers, which can arise from the creation of a new stereocenter during the synthesis, their separation can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice for separating such closely related compounds. mdpi.com Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is frequently used for the purification of polar organic molecules.

The purification of N-substituted pyrrolidines can sometimes be complicated by their basic nature. In such cases, the crude product might be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ethanol. diva-portal.org The resulting salt is often a crystalline solid that is more easily purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

| Purification Technique | Principle | Application for Pyrrolidine Derivatives |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Purification of solid final products and intermediates. |

| Column Chromatography | Differential adsorption of compounds on a stationary phase. | Purification of intermediates and final products (solids and oils). Separation of compounds with different polarities. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and a mobile phase. | Separation of diastereomers and closely related impurities. mdpi.com |

| Salt Formation and Recrystallization | Conversion to a crystalline salt for easier purification. | Purification of basic pyrrolidine derivatives. diva-portal.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Pyrrolidine (B122466) Ring Formation

The formation of a 3-substituted pyrrolidine ring typically involves intramolecular or intermolecular cyclization strategies. For a compound like 3-(2-Methoxy-3-nitrophenyl)pyrrolidine, a common approach would be a [3+2] cycloaddition reaction or a multi-step synthesis involving the formation of a key C-C or C-N bond to construct the heterocyclic ring.

Nucleophilic Attack Pathways of Pyrrolidine in Substituted Systems

In many synthetic routes leading to pyrrolidines, a key step involves a nucleophilic attack to form the ring. This can occur through several pathways, such as an intramolecular SN2 reaction, a Michael addition, or the attack of a nucleophilic nitrogen on an electrophilic carbon. The electronic nature of the substituents on the phenyl ring—in this case, a methoxy (B1213986) group (electron-donating) and a nitro group (electron-withdrawing)—would significantly influence the reactivity of any precursor molecules. For instance, the electron-withdrawing nitro group would activate the aromatic ring for nucleophilic aromatic substitution, although this is less likely to be the direct method for forming the C-C bond at the 3-position of the pyrrolidine. More commonly, the substituted phenyl group would be introduced as part of one of the acyclic precursors.

Regioselectivity and Stereoselectivity in the Formation of this compound

Achieving the correct substitution pattern (regioselectivity) and spatial orientation of atoms (stereoselectivity) is a central challenge in organic synthesis.

Factors Influencing Regiochemical Outcomes

The synthesis must selectively form the bond at the 3-position of the pyrrolidine ring relative to the aryl group. In reactions like palladium-catalyzed hydroarylation of a pyrroline (B1223166) precursor, the choice of catalyst, ligand, and reaction conditions would be critical in directing the aryl group to the desired position. chemrxiv.org The electronic properties and steric bulk of the 2-methoxy and 3-nitro substituents on the phenyl ring would play a crucial role in directing the regiochemical outcome of the key bond-forming step.

Stereochemical Control and Diastereomeric Ratios

Since the 3-position of the pyrrolidine ring is a stereocenter, its synthesis can result in a racemic mixture or, through asymmetric synthesis, an enantiomerically enriched product. The control of stereochemistry is often achieved using chiral catalysts, auxiliaries, or starting materials derived from the chiral pool (e.g., proline). mdpi.com The relative orientation of substituents in reactions that form multiple stereocenters simultaneously is also a key consideration, leading to diastereomers. The diastereomeric ratio is governed by the transition state energies of the competing reaction pathways, which are influenced by steric hindrance and electronic interactions of the substituents on both the pyrrolidine precursor and the aryl group.

Kinetic Studies of Pyrrolidine-Forming Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms and optimization of conditions. Such studies would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations). The data obtained can be used to determine the rate law, activation energy, and other thermodynamic parameters of the reaction. For the formation of this compound, kinetic analysis would reveal the rate-determining step and quantify the electronic influence of the methoxy and nitro substituents on the reaction rate. However, no specific kinetic data for the formation of this compound have been reported.

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental data for its ¹H NMR, ¹³C NMR, mass spectrometry, or IR spectroscopy were found in the available academic and research sources.

The search yielded information on a variety of structurally related compounds, including other substituted pyrrolidines, nitrophenyl derivatives, and methoxyphenyl compounds. However, detailed spectroscopic characterization methodologies and specific data tables for this compound could not be located.

Therefore, the requested article focusing solely on the spectroscopic characterization of this compound with detailed research findings and data tables cannot be generated at this time due to the absence of the necessary scientific data in the public domain. Further experimental research would be required to determine the spectroscopic properties of this specific compound.

Spectroscopic Characterization Methodologies in Academic Research

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Information regarding the crystal structure, unit cell parameters, space group, and other crystallographic data for 3-(2-Methoxy-3-nitrophenyl)pyrrolidine is not available in the public domain. Therefore, a detailed analysis of its solid-state structure and absolute configuration as determined by X-ray crystallography cannot be presented.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(2-Methoxy-3-nitrophenyl)pyrrolidine, DFT calculations would be employed to determine its most stable three-dimensional structure (structural optimization). This process involves finding the geometry that corresponds to the lowest energy on the potential energy surface.

Once the structure is optimized, a variety of electronic properties can be calculated. These typically include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for potential chemical reactions.

A hypothetical data table for such calculations would look like this:

| Calculated Property | Value (Illustrative) | Units |

| Total Energy | -X.XXXX | Hartrees |

| HOMO Energy | -Y.YYYY | eV |

| LUMO Energy | -Z.ZZZZ | eV |

| HOMO-LUMO Gap | A.AAAA | eV |

| Dipole Moment | B.BBBB | Debye |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would model the movements of each atom based on a given force field, providing a detailed picture of the molecule's flexibility and conformational preferences in different environments (e.g., in a vacuum or in a specific solvent).

Key insights from MD simulations would include:

Conformational Landscapes: Identifying the most populated conformations and the energy barriers for transitioning between them. This is particularly relevant for the flexible pyrrolidine (B122466) ring and the rotation of the phenyl and methoxy (B1213986) groups.

Root Mean Square Deviation (RMSD): Analyzing the RMSD of the atomic positions over time to assess the stability of the molecule's structure.

Solvent Effects: Understanding how interactions with solvent molecules (like water) influence the shape and dynamics of the compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can predict various spectroscopic parameters, which is invaluable for interpreting experimental data or identifying the compound. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These theoretical values can be compared with experimental NMR spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. This helps in assigning specific absorption bands to the corresponding molecular motions, such as C-H stretches, N-O stretches of the nitro group, or ring vibrations.

An example of a data table for predicted NMR shifts:

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1' | - | XX.X |

| C2' | - | YY.Y |

| Hα (Pyrrolidine) | Z.ZZ | - |

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial for understanding how molecules interact with each other in a condensed phase (solid or liquid), which dictates properties like crystal packing and boiling point.

Although the pyrrolidine nitrogen in this compound is a secondary amine and can act as a hydrogen bond donor, and the oxygen atoms of the methoxy and nitro groups can act as acceptors, a detailed analysis of its hydrogen bonding network would require a study of its crystal structure or its behavior in a protic solvent. Computational methods could predict the geometry and strength of potential intermolecular hydrogen bonds.

The presence of the nitrophenyl ring allows for potential π-stacking interactions between two or more molecules. Computational analysis would involve searching for and quantifying the strength of these interactions in a simulated molecular cluster or crystal lattice. The geometry (e.g., parallel-displaced or T-shaped) and the interaction energy of these arrangements would be determined.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can be used to elucidate the mechanisms of chemical reactions. For the synthesis of this compound, computational studies could:

Map the Reaction Pathway: Identify the reactants, transition states, intermediates, and products along a proposed synthetic route.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction by locating the transition state structures. This helps in predicting reaction rates and understanding which pathways are more favorable.

Visualize Reaction Dynamics: Provide a molecular-level view of how bonds are formed and broken during the reaction.

This level of analysis provides fundamental insights into the reactivity and synthesis of the compound, but like the other sections, requires dedicated computational studies that have not yet been published for this specific molecule.

Advanced Synthetic Applications and Building Block Utility

3-(2-Methoxy-3-nitrophenyl)pyrrolidine as a Versatile Building Block in Organic Synthesis

The inherent functionalities of this compound provide multiple avenues for its application as a foundational element in the synthesis of novel organic compounds. The pyrrolidine (B122466) ring offers a stereochemically rich, non-planar saturated heterocyclic core, while the substituted phenyl ring serves as a modifiable aromatic platform.

The structure of this compound is well-suited for the construction of more elaborate heterocyclic systems. The existing pyrrolidine and phenyl rings can serve as templates for the annulation of additional rings. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with suitable reagents to form fused heterocyclic systems.

One potential pathway involves the reduction of the nitro group to an amino group, followed by reaction with a dicarbonyl compound or its equivalent to construct a new heterocyclic ring fused to the phenyl ring. For example, a reaction with a 1,3-dicarbonyl compound could lead to the formation of a quinoline (B57606) or a related heterocyclic system.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Modification | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| Reduction of nitro group to amine | Condensation with 1,3-diketone | Substituted quinoline |

| Reduction of nitro group to amine | Reaction with α,β-unsaturated carbonyl | Fused dihydropyridine (B1217469) derivative |

This table illustrates hypothetical transformations based on the known reactivity of the functional groups.

Beyond the synthesis of fused systems, this compound is a valuable scaffold for introducing specific functionalities into larger molecules. The pyrrolidine nitrogen can act as a nucleophile or a base, facilitating the attachment of various side chains. The aromatic ring, activated and directed by the methoxy (B1213986) and nitro groups, can undergo further substitutions to introduce additional functional groups. This modular approach allows for the systematic construction of molecules with desired electronic and steric properties.

Derivatization Strategies for Enhancing Molecular Complexity

The chemical diversity of molecules derived from this compound can be significantly expanded through various derivatization strategies. Each functional group on the molecule presents a handle for selective modification.

The secondary amine of the pyrrolidine ring is a prime site for derivatization. Its nucleophilic character allows for a wide range of reactions to introduce substituents that can modulate the molecule's physical, chemical, and biological properties. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality.

Alkylation: Treatment with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups.

Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be used to attach aromatic or heteroaromatic rings.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Table 2: Representative Reactions for Functionalization of the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | N-acetylpyrrolidine |

| Alkylation | Benzyl bromide | N-benzylpyrrolidine |

| Arylation | Phenylboronic acid (Suzuki coupling) | N-phenylpyrrolidine |

This table provides illustrative examples of common N-functionalization reactions.

The methoxy and nitro groups on the phenyl ring are key functionalities that can be chemically transformed to introduce new reactive sites or alter the electronic properties of the aromatic ring.

The methoxy group is generally stable, but it can be cleaved under strong acidic conditions (e.g., with HBr or BBr₃) to yield a phenol (B47542). This phenolic hydroxyl group can then be used for further reactions, such as etherification or esterification.

The nitro group is a versatile functional group that can undergo several important transformations. nih.gov The most common is its reduction to an amino group using various reducing agents like H₂/Pd, SnCl₂, or Fe/HCl. This resulting aniline (B41778) derivative is a crucial intermediate for a wide range of subsequent reactions, including diazotization and Sandmeyer reactions, or amide and sulfonamide formation.

Table 3: Potential Modifications of Methoxy and Nitro Groups

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Methoxy | Ether cleavage | Boron tribromide (BBr₃) | Phenol |

This table highlights key transformations for the methoxy and nitro functionalities.

The existing substituents on the phenyl ring direct the position of further electrophilic aromatic substitutions. The methoxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The combined effect of these groups will influence the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to steric hindrance from the adjacent methoxy group and the deactivating effect of the nitro group, the positions for further substitution are likely to be C-4 and C-6 relative to the methoxy group.

Structure Activity Relationship Sar Studies on Pyrrolidine Derivatives: General Research Approaches

Methodologies for Investigating Structural Modifications and Their Research Outcomes

Researchers employ various methodologies to investigate how structural changes to pyrrolidine (B122466) derivatives affect their function. These techniques range from systematic modifications of substituent groups to in-depth analysis of the molecule's three-dimensional shape.

Positional scanning is a key strategy in SAR studies, involving the systematic alteration of substituents at different positions on the pyrrolidine ring to determine their impact on activity. nih.gov This approach helps to identify which positions are sensitive to modification and what types of chemical groups are favored for optimal interaction with a biological target.

Research has shown that the nature and position of substituents dramatically influence the biological profile of pyrrolidine derivatives. bohrium.com For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that small, lipophilic substituents on a terminal phenyl group of a pyrrolidine amide were preferable for optimal potency. nih.gov Similarly, studies on pyrrolidine-2,5-diones as anticonvulsant agents found that the substituent at the 3-position strongly affected activity; non-aromatic groups like sec-butyl were beneficial, while the type of phenylpiperazine fragment attached to an acetamide (B32628) side chain also played a crucial role. nih.gov

| Pyrrolidine Derivative Class | Target/Application | Position of Substitution | Favorable Substituent Type | Observed Research Outcome | Reference |

|---|---|---|---|---|---|

| Pyrrolidine Amides | NAAA Inhibition | Terminal Phenyl Group | Small, Lipophilic | Optimal inhibitory potency. | nih.gov |

| Pyrrolidine-2,5-diones | Anticonvulsant Activity | Position 3 | Non-aromatic (e.g., sec-butyl) | Positively affects anticonvulsant activity. | nih.gov |

| Spiro[pyrrolidine-3,3-oxindoles] | Anticancer Activity (MCF-7) | Attached Phenyl Ring | Electron-donating or weak electron-withdrawing | Higher cell growth inhibition rates. | nih.gov |

| Thiazole-Pyrrolidine Hybrids | Antibacterial Activity | Thiazole Ring | Electron-withdrawing | Significant antibacterial activity. | researchgate.net |

The pyrrolidine ring is not flat; it adopts puckered, envelope-like conformations in a phenomenon known as "pseudorotation". nih.govresearchgate.net This conformational flexibility is a critical aspect of its function, as the specific three-dimensional shape of the molecule governs its ability to fit into and interact with biological targets like enzyme active sites or receptors. mdpi.com

Conformational analysis investigates the preferred spatial arrangement of the pyrrolidine ring and its substituents. The puckering of the ring can be controlled by the strategic placement of substituents, whose inductive and stereoelectronic effects can lock the ring into a specific conformation. nih.gov For example, the introduction of fluorine, an electronegative atom, can significantly influence the conformational behavior of the pyrrolidine ring. beilstein-journals.org Studies on proline, a common pyrrolidine derivative, show that substituents at the C-4 position affect the ring's pucker, leading to distinct Cγ-exo and Cγ-endo envelope conformers. nih.gov

This conformational control has direct consequences for molecular interactions. In one study on G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine scaffold was found to favor a pseudo-axial conformation of an acetic acid group at another position, which was key for agonist activity. nih.gov The conformation of the ring, influenced by its substituents, ultimately determines the orientation of key functional groups, thereby affecting binding affinity and biological response. acs.org

Stereochemical Considerations in Pyrrolidine-Based Molecular Design

The three-dimensional nature of the pyrrolidine scaffold means that it can contain multiple stereogenic centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). nih.govresearchgate.net The spatial orientation of substituents is a critical factor, as biological systems, particularly proteins, are chiral and often interact differently with different stereoisomers. nih.govresearchgate.net

Enantiomers are non-superimposable mirror images of each other. It is a well-established principle in medicinal chemistry that enantiomers of a chiral compound can have widely different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. nih.gov Consequently, the enantiomeric purity of a pyrrolidine-based compound is of paramount importance in research.

The use of enantiomerically pure compounds is crucial for accurately interpreting SAR data and understanding the precise nature of the interaction with a biological target. nih.gov For instance, research on estrogen receptor α (ERα) antagonists showed that a 3-R-methylpyrrolidine promoted a pure antagonist profile, distinguishing it from an unsubstituted or 3-S-methylpyrrolidine. nih.gov The synthesis of optically pure pyrrolidine derivatives is often achieved by starting from chiral precursors like proline or 4-hydroxyproline. nih.govmdpi.com Using a racemate (an equal mixture of both enantiomers) can lead to misleading results, as the observed activity may be due to only one isomer, while the other may be inactive or even contribute to off-target effects. nih.gov

When a molecule has two or more stereocenters, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties and can exhibit vastly different spatial arrangements of their substituents. This leads to distinct differences in how they are recognized by and interact with chiral biological macromolecules.

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxy-3-nitrophenyl)pyrrolidine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution reactions between nitro-substituted aryl halides and pyrrolidine derivatives. Key conditions include:

- Using a base (e.g., NaOH) to deprotonate intermediates and facilitate substitution .

- Solvent systems like THF/water mixtures or dichloromethane to enhance reactivity .

- Temperature control (e.g., 0–20°C) to minimize side reactions .

- Catalysts such as DMAP (4-dimethylaminopyridine) to improve regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires:

- X-ray crystallography to determine dihedral angles between aromatic rings (e.g., 86.63° between pyridine and benzene rings in nitro-pyridine analogs) .

- NMR spectroscopy to confirm proton environments (e.g., methoxy and nitro group positions) .

- Mass spectrometry to verify molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for assessing the purity of this compound?

Purity assessment methods include:

Q. What solvents are compatible with this compound during purification processes?

Compatible solvents include dichloromethane, ethanol, and THF, which are effective in recrystallization and extraction steps. Avoid solvents that induce decomposition (e.g., strong acids) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Critical precautions:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Avoid inhalation, skin contact, and ingestion; follow protocols for hazardous waste disposal .

- Monitor for symptoms of exposure (e.g., respiratory irritation) and seek medical attention if needed .

Advanced Research Questions

Q. What strategies are effective for resolving stereoisomers in pyrrolidine derivatives like this compound?

Stereoisomer separation techniques include:

- Chiral chromatography using polysaccharide-based columns to resolve enantiomers .

- Crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate diastereomers . Stereochemical analysis via circular dichroism (CD) or X-ray diffraction is critical for confirming configurations .

Q. How do electronic effects of substituents (e.g., nitro groups) influence the reactivity of this compound in further derivatization?

The nitro group’s electron-withdrawing nature:

Q. What are the challenges in synthesizing this compound with high regioselectivity, and how can they be addressed?

Challenges include competing substitution pathways due to the nitro and methoxy groups’ directing effects. Solutions:

Q. How can researchers design experiments to elucidate the biological targets of this compound?

Experimental approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.